molecular formula C20H19N5 B4611725 N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

Cat. No.: B4611725
M. Wt: 329.4 g/mol
InChI Key: HDRFYWKJBXFAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

Target of Action

The primary target of TCMDC-124917 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

TCMDC-124917 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-124917 has been solved . This facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124917 affects the RNA splicing process in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

The pharmacokinetics of traditional chinese medicine (tcm), which tcmdc-124917 is a part of, mainly focus on preclinical pharmacokinetics . When TCM and western medicine are both metabolized by CYP450 and coadministered, a potential herb-drug interaction might occur .

Result of Action

The inhibition of PfCLK3 by TCMDC-124917 results in the disruption of the RNA splicing process in the malarial parasite . This disruption is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . Therefore, TCMDC-124917 has a parasiticidal effect .

Action Environment

The global fight against malaria, the distribution of over 05 billion insecticide impregnated bed nets since 2015, together with artemisinin-based combination therapies, has contributed to 20 million fewer cases of malaria being reported in 2017 compared to 2010 . Despite this success, the rate of reduction in malaria has stalled with no significant reduction seen over the last 3 years . This, together with evidence of the emergence of resistance to both artemisinin and partner drugs including piperaquine and mefloquine, means that there is a danger that the progress made in the reduction of malaria will be reversed unless new medicines with novel mechanisms of action are discovered .

Future Directions

The future directions in the study of these compounds could involve synthesizing a variety of derivatives to screen for different pharmacological activities .

Chemical Reactions Analysis

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is unique due to its specific structural features and photophysical properties. Similar compounds include:

Properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFYWKJBXFAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
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N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

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